2-hydroxypropyl 16-methylheptadecanoate

Description

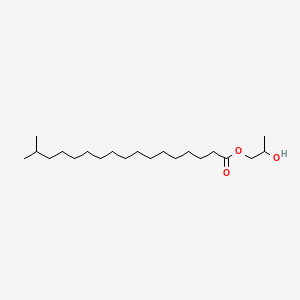

2-Hydroxypropyl 16-methylheptadecanoate is a branched-chain fatty acid ester characterized by a 16-methylheptadecanoic acid backbone esterified with 2-hydroxypropyl alcohol. This compound is notable for its structural similarity to acylated homoserine lactones (AHLs), such as 3-oxo-C12-HSL, which are critical signaling molecules in bacterial quorum sensing (QS) systems . The hydroxyl group on the propyl chain distinguishes it from simpler esters (e.g., methyl or ethyl esters) and may enhance its ability to interact with biological targets through hydrogen bonding.

Properties

CAS No. |

68171-38-0 |

|---|---|

Molecular Formula |

C21H42O3 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

2-hydroxypropyl 16-methylheptadecanoate |

InChI |

InChI=1S/C21H42O3/c1-19(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-21(23)24-18-20(3)22/h19-20,22H,4-18H2,1-3H3 |

InChI Key |

BJRXGOFKVBOFCO-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)O |

Other CAS No. |

68171-38-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-hydroxypropyl 16-methylheptadecanoate is synthesized through the esterification of propylene glycol with isostearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of propylene glycol monoisostearate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products. The final product is purified through filtration and drying to obtain high-purity propylene glycol monoisostearate .

Chemical Reactions Analysis

Types of Reactions: 2-hydroxypropyl 16-methylheptadecanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of propylene glycol and isostearic acid.

Transesterification: This reaction involves exchanging the ester group with another alcohol in the presence of a catalyst, such as sodium methoxide or potassium hydroxide.

Major Products Formed:

Hydrolysis: Propylene glycol and isostearic acid.

Transesterification: New esters and alcohols.

Oxidation: Various oxidation products, including aldehydes, ketones, and carboxylic acids.

Scientific Research Applications

Chemistry: 2-hydroxypropyl 16-methylheptadecanoate is used as an emulsifier and stabilizer in various chemical formulations. It helps in the formation of stable emulsions and prevents the separation of components in mixtures .

Biology: In biological research, propylene glycol monoisostearate is used as a solubilizing agent for hydrophobic compounds. It enhances the solubility and bioavailability of poorly soluble drugs and other bioactive molecules .

Medicine: In the pharmaceutical industry, propylene glycol monoisostearate is used as an excipient in drug formulations. It improves the stability and delivery of active pharmaceutical ingredients, making it an essential component in topical, oral, and injectable medications .

Industry: this compound is widely used in the cosmetics industry as an emulsifier, moisturizer, and stabilizer. It is found in various products, including creams, lotions, and hair care products. Additionally, it is used in the food industry as an emulsifier and stabilizer in processed foods .

Mechanism of Action

2-hydroxypropyl 16-methylheptadecanoate exerts its effects primarily through its emulsifying and solubilizing properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This property is crucial in formulations where the uniform distribution of ingredients is necessary. Additionally, propylene glycol monoisostearate enhances the solubility of hydrophobic compounds, improving their bioavailability and effectiveness .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between 2-hydroxypropyl 16-methylheptadecanoate and related esters:

¹Calculated based on formula C21H42O3.

Key Observations:

- Branching vs.

- Hydroxyl Group Impact : The 2-hydroxypropyl group may facilitate hydrogen bonding with residues like Cys-79 in LasR, a mechanism observed in covalent inhibitors such as 2-(5-ethenyl-5-methyloxolan-2-yl) propan-2-ol .

- Safety Profiles: Unlike phthalate esters (e.g., dimethyl phthalate), which are regulated due to environmental concerns, branched aliphatic esters like ethyl hexadecanoate and methyl 16-methylheptadecanoate are generally low-risk .

Quorum Sensing Inhibition

- Competitive Binding: Methyl 16-methylheptadecanoate mimics the acyl chain of 3-oxo-C12-HSL, a QS signal in Pseudomonas aeruginosa. In silico studies suggest similar binding interactions with LasR, though the absence of a hydroxyl group may limit its efficacy compared to 2-hydroxypropyl derivatives .

- Covalent Inhibition: Triphenyl compounds (TP1–TP5) screened alongside methyl 16-methylheptadecanoate showed covalent binding to LasR via interactions with Cys-77. This highlights the importance of reactive groups (e.g., hydroxyls) in enhancing inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.